

4-Bromo-2-hydroxypyrimidine CAS number and molecular weight

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Compound of Interest

Compound Name: **4-Bromo-2-hydroxypyrimidine**

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An In-Depth Technical Guide to **4-Bromo-2-hydroxypyrimidine**: Synthesis, Properties, and Application in Cross-Coupling Reactions

Introduction

4-Bromo-2-hydroxypyrimidine stands as a pivotal heterocyclic building block for researchers and scientists in the field of organic synthesis and drug development. Its strategic placement of a reactive bromine atom and a hydroxyl group on the pyrimidine core makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.^[1]

This guide provides a comprehensive overview of **4-Bromo-2-hydroxypyrimidine**, covering its fundamental properties, synthesis, and, most critically, its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. As a senior application scientist, the focus will be not just on the protocols but on the underlying chemical principles that govern its reactivity and utility, offering field-proven insights for its effective use in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of successful and reproducible synthesis. The key identification and physicochemical data for **4-Bromo-2-hydroxypyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	548767-83-5	[2] [3]
Molecular Formula	C ₄ H ₃ BrN ₂ O	[3]
Molecular Weight	174.98 g/mol	[2]
Predicted pKa	6.04 ± 0.10	[3]
Predicted Boiling Point	371.3 ± 22.0 °C at 760 mmHg	[3]
Predicted Density	1.934 g/cm ³	[3]

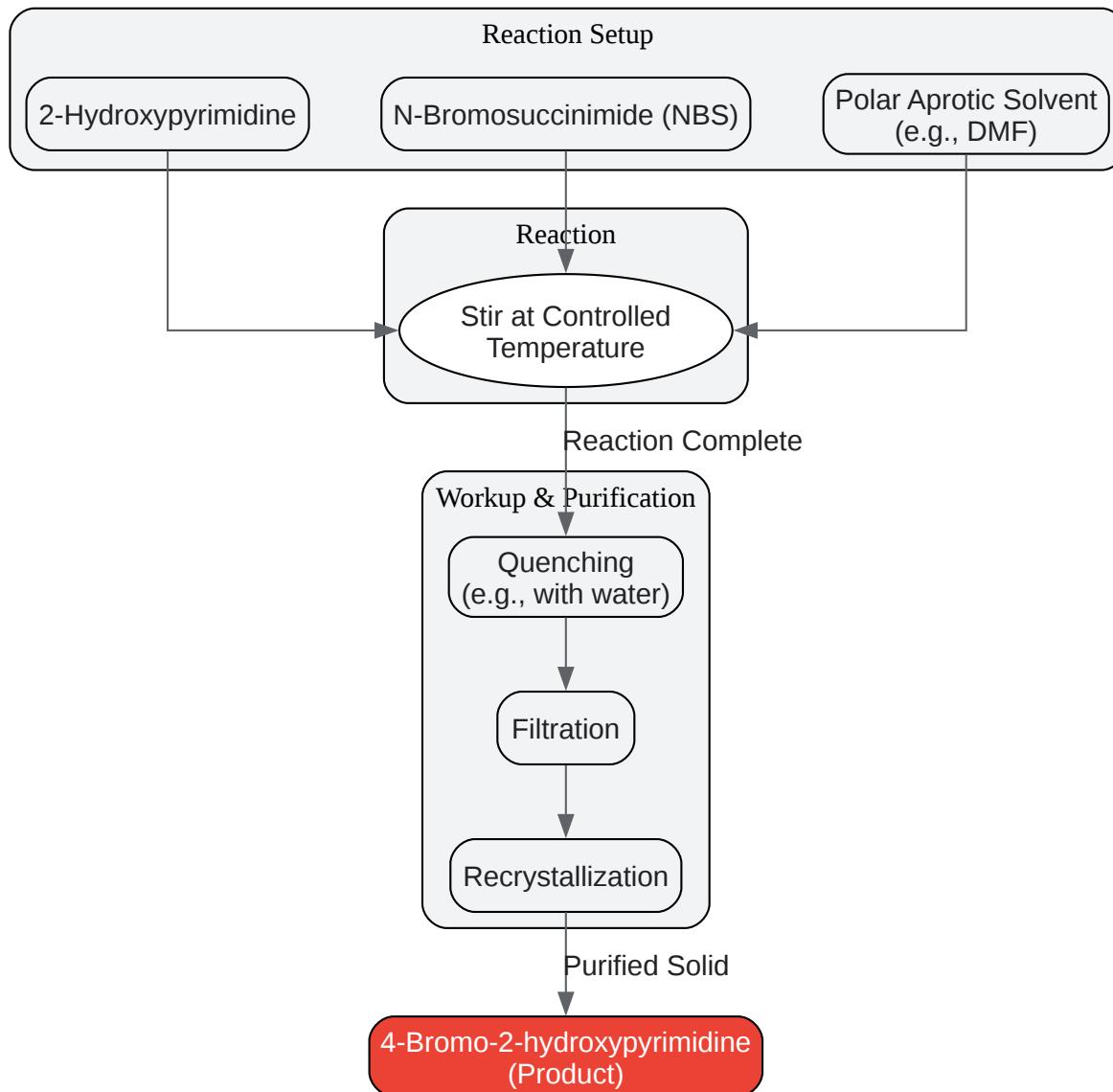
A Critical Note on Tautomerism

A defining characteristic of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (lactim) form and the more stable keto or pyrimidinone (lactam) form.[\[4\]](#) [\[5\]](#)[\[6\]](#) This equilibrium is fundamental to its reactivity and interactions. While often named as a "hydroxypyrimidine," the compound predominantly exists as 4-Bromo-1H-pyrimidin-2-one. This tautomerism influences the molecule's hydrogen bonding capabilities, solubility, and electronic properties, which can, in turn, affect its reactivity in catalytic cycles.[\[4\]](#) Researchers should be aware that the reactive species in a given reaction may be either tautomer, or that the equilibrium can be influenced by solvent, pH, and temperature.

Synthesis and Purification

The most common and direct method for the preparation of **4-Bromo-2-hydroxypyrimidine** is through the electrophilic bromination of the readily available 2-hydroxypyrimidine precursor.

Synthesis Workflow: Direct Bromination

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Caption: General workflow for the synthesis of **4-Bromo-2-hydroxypyrimidine**.

Causality Behind Experimental Choices:

- **Brominating Agent:** N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br_2) for laboratory-scale synthesis. It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which helps to minimize the formation of over-brominated byproducts.[4]
- **Solvent:** A polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the starting materials and facilitate the ionic mechanism of the electrophilic aromatic substitution.
- **Purification:** The crude product often precipitates upon quenching the reaction with water. Filtration followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a standard and effective method for obtaining the high-purity material required for subsequent sensitive applications like cross-coupling reactions.

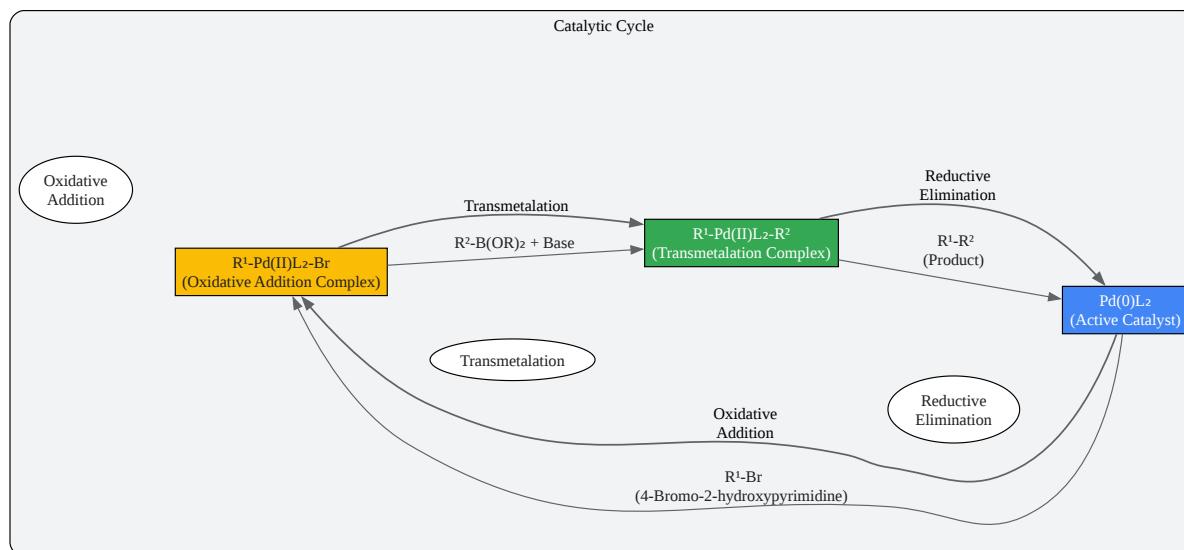
Core Application: A Building Block in Suzuki-Miyaura Cross-Coupling

The true value of **4-Bromo-2-hydroxypyrimidine** in drug discovery lies in its utility as an electrophile in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the C4 position of the pyrimidine ring and a carbon atom from an organoboron reagent (typically a boronic acid or ester).

Why this is important for drug development: This reaction allows for the modular and convergent synthesis of complex molecules. Medicinal chemists can rapidly generate libraries of analogues by coupling various boronic acids to the pyrimidine core, enabling efficient exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of **4-Bromo-2-hydroxypyrimidine**. This is often the rate-determining step. The reactivity of aryl halides follows the order I > Br > Cl, making the C-Br bond sufficiently reactive for this step under standard conditions.[7]

- Transmetalation: The organic group (R^2) is transferred from the boronic acid to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
- Reductive Elimination: The two organic fragments (the pyrimidine and the R^2 group) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with **4-Bromo-2-hydroxypyrimidine**. It is a self-validating system; successful product formation confirms the viability of the catalytic cycle under these conditions.

Materials:

- **4-Bromo-2-hydroxypyrimidine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)
- Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line glassware

Step-by-Step Methodology:

- Reaction Setup (The "Why"):
 - To a dry Schlenk flask equipped with a magnetic stir bar, add **4-Bromo-2-hydroxypyrimidine** (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and

the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%).

- Rationale: The flask must be dry and the reaction performed under an inert atmosphere (argon or nitrogen) because the active $\text{Pd}(0)$ catalyst and some organometallic intermediates are sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields. An excess of the boronic acid is used to drive the reaction to completion.
- Solvent Addition (The "Why"):
 - Seal the flask with a septum. Evacuate the flask and backfill with inert gas three times.
 - Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.
 - Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The mixed solvent system is common; the organic solvent (dioxane) solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.
- Reaction Execution (The "Why"):
 - Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
 - Rationale: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.
- Workup (The "Why"):
 - Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
 - Wash the organic layer with water and then with brine (saturated NaCl solution).

- Rationale: The workup is designed to separate the desired organic product from the inorganic salts (base, boron byproducts) and the water-soluble solvent components. The brine wash helps to remove residual water from the organic layer.
- Purification (The "Why"):
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
 - Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford the pure coupled product.
 - Rationale: This final step removes any unreacted starting materials, catalyst residues, and organic byproducts, yielding the product with the high purity required for biological testing or further synthetic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-hydroxypyrimidine** (CAS 548767-83-5) should always be consulted prior to use, general precautions for brominated heterocyclic compounds should be followed. Based on data for analogous compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[\[9\]](#)[\[10\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-hydroxypyrimidine is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity at the C4 position, primarily

through robust methods like the Suzuki-Miyaura coupling, provides a reliable and versatile platform for the synthesis of novel compounds. A thorough understanding of its properties, particularly its tautomeric nature, and the mechanistic underpinnings of the reactions in which it participates, empowers researchers to optimize synthetic routes, troubleshoot challenges, and ultimately accelerate the discovery of new therapeutic agents.

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